Ammonium tartrate

Description

Properties

IUPAC Name |

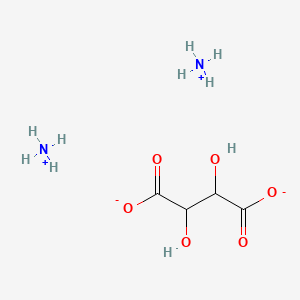

diazanium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPGDYLVALNKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6.2H3N, C4H12N2O6 | |

| Record name | AMMONIUM TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2460 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium tartrate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to manufacture fabrics and in medicine., White solid; [Hawley] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2460 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | Diammonium L-(+)-tartrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 64 lbs per 100 lbs water at 70 °F, In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C, Very slightly soluble in alcohol | |

| Record name | Diammonium L-(+)-tartrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.601 g/cu cm | |

| Record name | AMMONIUM TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2460 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium L-(+)-tartrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.1X10-16 mm Hg at 25 °C | |

| Record name | Diammonium L-(+)-tartrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule, White crystals, Crystals or white granules | |

CAS No. |

3164-29-2; 14307-43-8, 14307-43-8, 3164-29-2 | |

| Record name | AMMONIUM TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2460 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium L-(+)-tartrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ammonium Tartrate

Ammonium (B1175870) tartrate, with the chemical formula (NH₄)₂C₄H₄O₆, is the diammonium salt of tartaric acid.[1][2] It presents as a white crystalline powder that is soluble in water and finds applications in various fields, including the pharmaceutical industry, biochemical research, and as an analytical reagent.[1][2][3][4] This technical guide provides a detailed overview of the common synthesis and purification methods for ammonium tartrate, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the neutralization of tartaric acid with an ammonium source. The most common methods involve the use of ammonium carbonate, ammonium hydroxide (B78521), or ammonia (B1221849) gas.[2][3]

1. Reaction with Ammonium Carbonate

This method involves the direct acid-base neutralization of tartaric acid with ammonium carbonate.[3] The reaction proceeds as one mole of tartaric acid reacts with one mole of ammonium carbonate to produce one mole of this compound.[3]

2. Reaction with Ammonium Hydroxide

Ammonium hydroxide can also be used as the neutralizing agent for tartaric acid to produce this compound.[2][3][5] This method is commonly employed in industrial settings.[2]

3. Reaction with Ammonia Gas

Passing ammonia gas through an ethanolic solution of tartaric acid is another effective synthesis route.[3] This method often results in an amorphous precipitate of this compound.[3] A reported advantage of this method is a slightly higher yield of approximately eighty-five percent compared to the ammonium carbonate method.[3]

A summary of the quantitative data associated with these synthesis methods is presented in Table 1.

| Parameter | Ammonium Carbonate Method | Ammonia Gas Method | Ammonium Hydroxide Method |

| Reactants | Tartaric Acid, Ammonium Carbonate, Water | Tartaric Acid, Ammonia Gas, Ethanol (B145695) | Tartaric Acid, Ammonium Hydroxide |

| Solvent | Water | Ethanol | Water or Organic Solvents |

| pH | Slightly alkaline (phenolphthalein indicator) | pH 6.0 - 7.0 for precipitation in organic solvents | Controlled pH |

| Yield | ~80% | ~85% | Not explicitly stated |

| Product Form | Crystalline | Amorphous precipitate | Crystalline |

Table 1: Comparison of this compound Synthesis Methods

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Ammonium Carbonate

-

Dissolve a specific molar quantity of tartaric acid in deionized water in a suitable reaction vessel.

-

Gradually add ammonium carbonate to the tartaric acid solution with continuous stirring until the solution becomes slightly alkaline. The pH can be monitored using phenolphthalein (B1677637) indicator.

-

Heat the reaction mixture to boiling and maintain it for 20-30 minutes to ensure the reaction goes to completion.[3]

-

Evaporate the solution using a water bath until a crystalline film starts to form on the surface.[3]

-

Quickly filter the hot solution to remove any impurities.

-

Allow the filtrate to cool slowly to promote the formation of this compound crystals.

-

Collect the crystals by filtration and dry them at 40°C.[3][6]

Protocol 2: Synthesis of this compound using Ammonia Gas

-

Dissolve a known amount of tartaric acid in ethanol in a gas washing bottle or a similar apparatus.

-

Bubble ammonia gas through the ethanolic solution of tartaric acid.

-

Continue passing ammonia gas until the precipitation of amorphous this compound is complete.

-

Filter the resulting amorphous precipitate from the solution.

-

Wash the precipitate with ethanol and then with ether to remove any unreacted starting materials and solvent residues.[3]

-

Dry the purified product under vacuum.

Protocol 3: Industrial Scale Synthesis using Solvent-Based Recovery

For industrial-scale production, solvent-based precipitation and recovery are often employed to maximize yield.[3]

-

Dissolve tartaric acid in an organic solvent such as methanol (B129727) or isopropanol.[3]

-

Cool the solution (e.g., to -5°C for methanol-based systems).[3]

-

Introduce ammonia gas or add ammonium hydroxide in a controlled manner until the pH of the solution reaches 6.0 - 7.0.[3][7]

-

Stir the mixture for 3-5 hours to ensure complete precipitation.[7]

-

Filter the resulting precipitate, which will be a mixture of this compound and ammonium hydrogen tartrate.[7]

-

The wet product can be further processed for purification.

Purification of this compound

Recrystallization is a common and effective method for the purification of this compound. The choice of solvent is crucial and depends on the solubility characteristics of this compound. It is soluble in water and very slightly soluble in alcohol.[1][6]

Protocol 4: Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

If the solution is colored or contains insoluble impurities, it can be treated with activated charcoal and then hot filtered.

-

Allow the clear filtrate to cool down slowly and undisturbed to form well-defined crystals.

-

Once crystallization is complete, collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor.

-

Dry the purified crystals in an oven at a controlled temperature (e.g., 40°C) or in a desiccator.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed protocols and comparative data to aid researchers in their laboratory work and drug development processes. The selection of a particular method will depend on factors such as the desired purity, yield, scale of production, and available resources.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. imarcgroup.com [imarcgroup.com]

- 3. Buy this compound | 3164-29-2 [smolecule.com]

- 4. Ammonium L-tartrate | 3164-29-2 [chemicalbook.com]

- 5. openpr.com [openpr.com]

- 6. chembk.com [chembk.com]

- 7. CN105152911A - Recovery method of tartaric acid - Google Patents [patents.google.com]

Unveiling the Architecture of Ammonium Tartrate: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ammonium (B1175870) tartrate, a compound of interest in various scientific and industrial fields, including pharmaceuticals and materials science.[1][2][3] Understanding its three-dimensional arrangement at the atomic level is crucial for predicting its physicochemical properties, optimizing crystallization processes, and designing novel materials.[4][5] This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of ammonium tartrate, (NH₄)₂C₄H₄O₆, has been elucidated through single-crystal X-ray diffraction.[1][6] The compound crystallizes in the monoclinic system, belonging to the space group P2₁.[4][6][7] This non-centrosymmetric space group is consistent with the material's piezoelectric properties.[6] A comprehensive summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₄H₁₂N₂O₆ | [7] |

| Molar Mass | 184.15 g/mol | [4] |

| Crystal System | Monoclinic | [1][4][6][7] |

| Space Group | P2₁ | [4][6][7] |

| Unit Cell Dimensions | ||

| a | 7.083 (1) Å (708 pm) | [6][7] |

| b | 6.128 (3) Å (612 pm) | [6][7] |

| c | 8.808 (1) Å (880 pm) | [6][7] |

| β | 92.42 (1)° | [6][7] |

| Volume | 381.5 ų | [6] |

| Z (formula units/unit cell) | 2 | [6][7] |

| Calculated Density | 1.601 g/cm³ | [7] |

| Data Collection and Refinement | ||

| Radiation | Cu Kα | [6] |

| R-index | 0.086 | [6] |

Table 2: Selected Intramolecular Bond Lengths in the Tartrate Ion

| Bond | Length (Å) |

| C(1)-C(2) | 1.54 |

| C(2)-C(3) | 1.56 |

| C(3)-C(4) | 1.55 |

| C(1)-O(1) | 1.26 |

| C(1)-O(2) | 1.25 |

| C(4)-O(5) | 1.26 |

| C(4)-O(6) | 1.25 |

| C(2)-O(3) | 1.43 |

| C(3)-O(4) | 1.43 |

Data sourced from Yadava & Padmanabhan (1973). The accuracy of this determination was noted by the authors as not being very high.[6]

Table 3: Selected Intramolecular Bond Angles in the Tartrate Ion

| Angle | Degree (°) |

| O(1)-C(1)-O(2) | 125.1 |

| O(5)-C(4)-O(6) | 125.4 |

| O(1)-C(1)-C(2) | 118.3 |

| O(2)-C(1)-C(2) | 116.8 |

| O(5)-C(4)-C(3) | 115.9 |

| O(6)-C(4)-C(3) | 118.6 |

| C(1)-C(2)-C(3) | 110.1 |

| C(2)-C(3)-C(4) | 110.5 |

| O(3)-C(2)-C(1) | 111.4 |

| O(4)-C(3)-C(4) | 111.0 |

Data sourced from Yadava & Padmanabhan (1973). The tartrate ion is composed of two planar halves with an interplanar angle of 62°.[6]

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution.[1][6]

Materials:

-

This compound salt

-

Distilled water

-

Beaker

-

Stirring rod

-

Filter paper

-

Crystallization dish

Procedure:

-

Prepare a saturated solution of this compound by dissolving the salt in distilled water at a slightly elevated temperature to ensure complete dissolution.

-

Stir the solution until all the salt has dissolved.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the filtered solution to a clean crystallization dish.

-

Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Leave the dish in a vibration-free environment at a constant temperature.

-

Monitor the dish over several days to weeks for the formation of well-defined, colorless crystals.

X-ray Diffraction Data Collection

The three-dimensional intensity data is collected using a single-crystal X-ray diffractometer. The following protocol is based on the Weissenberg technique described in the literature.[6]

Equipment:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

X-ray source (e.g., Cu Kα radiation)

-

Detector (e.g., photographic film or a modern digital detector)

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is aligned on the diffractometer.

-

The unit cell parameters are determined from initial diffraction images.

-

Three-dimensional intensity data is collected using the equi-inclination Weissenberg technique.[6] This involves rotating the crystal and recording the diffraction pattern on multiple films or a detector for different layers of the reciprocal lattice.

-

The intensities of the collected reflections are measured. In historical studies, this was done visually by comparison with a standard scale.[6] Modern systems use automated intensity integration software.

-

Corrections for Lorentz and polarization factors are applied to the intensity data.[6] An absorption correction may also be necessary depending on the crystal size and shape.

Structure Solution and Refinement

The collected and corrected diffraction data are used to solve and refine the crystal structure.

Software:

-

Crystallographic software package (e.g., SHELX, Olex2)

Procedure:

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods. The symbolic addition method has been successfully used for this compound.[6]

-

The initial structural model is refined using full-matrix least-squares methods.[6]

-

The refinement process minimizes the difference between the observed and calculated structure factors. The R-index is a measure of the agreement between the experimental data and the structural model.

-

Difference Fourier maps are calculated to locate any missing atoms, such as hydrogen atoms.

-

Anisotropic thermal parameters are refined for non-hydrogen atoms to account for their thermal vibrations.

-

The final model is validated for geometric sensibility and other crystallographic quality indicators.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.

Caption: Experimental Workflow for this compound Crystal Structure Analysis.

Caption: Relationship between Crystal Structure, Properties, and Applications.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound | C4H12N2O6 | CID 13652278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound (3164-29-2) for sale [vulcanchem.com]

- 5. Buy this compound | 3164-29-2 [smolecule.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) tartrate, with the chemical formula (NH₄)₂C₄H₄O₆, is the diammonium salt of L-(+)-tartaric acid.[1][2] It exists as a white crystalline solid, appearing as colorless crystals or a white granular powder.[1][3] This document provides a comprehensive overview of the physical and chemical properties of ammonium tartrate, intended to serve as a technical guide for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

This compound exhibits a range of well-defined physical characteristics crucial for its application in various scientific fields. A summary of its key physical properties is provided in the table below, followed by detailed experimental protocols for their determination.

Table 1: Summary of Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₁₂N₂O₆ | [2] |

| Molar Mass | 184.15 g/mol | [3] |

| Appearance | Colorless crystals or white crystalline powder | [1][2][3] |

| Density | 1.601 g/cm³ | [2] |

| Melting Point | Decomposes upon heating | [3] |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | 63 g/100 mL at 15 °C | [3] |

| 428 g/L at 20 °C | ||

| pH | 6.0 - 7.5 (for a 1 M aqueous solution at 25 °C) | [4] |

| Crystal System | Monoclinic | [2][5] |

| Space Group | P2₁ | [2] |

Experimental Protocols for Determining Physical Properties

This protocol is based on the principles outlined in ASTM E1148 for the measurement of aqueous solubility of organic compounds.[1]

-

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

-

Apparatus:

-

Analytical balance

-

Constant temperature water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC, gravimetric analysis after solvent evaporation).

-

-

Procedure:

-

Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume of deionized water. The excess solid is crucial to ensure that saturation is reached.

-

Place the flasks in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the contents using a magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot using a syringe filter into a clean, dry container. This step is critical to separate the dissolved solute from any undissolved solid.

-

Accurately dilute the filtered solution to a known volume using deionized water.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility in g/100 mL or other desired units.

-

This protocol follows the general principles described in ASTM E324 for determining the melting point of organic chemicals.[6]

-

Objective: To determine the temperature at which this compound decomposes, as it does not have a true melting point.

-

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder).

-

-

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a slow, controlled value (e.g., 1-2 °C per minute) as the temperature approaches the expected decomposition point. A preliminary rapid heating can be performed to get an approximate range.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first visible signs of decomposition (e.g., darkening, gas evolution) occur.

-

Since this compound decomposes rather than melts, a distinct melting range will not be observed. The temperature of decomposition should be reported.

-

This is a specialized technique requiring sophisticated instrumentation and expertise. The following provides a general workflow.

-

Objective: To determine the three-dimensional arrangement of atoms and the unit cell parameters of an this compound crystal.

-

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Microscope for crystal selection

-

Cryo-cooling system (optional, for temperature-dependent studies).

-

-

Procedure:

-

Crystal Growth: Grow high-quality single crystals of this compound. A common method is the slow evaporation of a saturated aqueous solution at a constant temperature.[5]

-

Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of defects.[7] Mount the crystal on a goniometer head.

-

Data Collection: Mount the goniometer head on the diffractometer. A monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and the diffraction pattern of X-rays is collected by a detector.[8]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted beams.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using specialized software. The initial structural model is then refined to best fit the experimental data.[8]

-

Chemical Properties

This compound's chemical behavior is characterized by its reactivity as an ammonium salt of a carboxylic acid.

Table 2: Summary of Chemical Properties and Reactivity

| Property/Reaction | Description | References |

| Decomposition | Decomposes upon heating, releasing ammonia (B1221849). | [9] |

| Acid-Base Reactions | Reacts with strong acids to liberate tartaric acid. As an ammonium salt, it has a slightly acidic to neutral pH in solution. | [9] |

| Complex Formation | The tartrate anion is an effective chelating agent, forming stable complexes with various metal ions. | [9][10] |

| Stability | Stable under normal storage conditions but can slowly release ammonia upon exposure to air. Solutions may become more acidic over time due to the loss of ammonia. | [9] |

Experimental Protocols for Characterizing Chemical Properties

-

Objective: To study the thermal stability and decomposition profile of this compound.

-

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

-

Sample pans (e.g., alumina, platinum).

-

-

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.[11]

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[12]

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 500 °C).[11]

-

Continuously record the sample's mass as a function of temperature.

-

The resulting TGA curve will show the temperature at which decomposition begins and the corresponding mass loss. The derivative of the TGA curve can be used to identify the temperatures of maximum decomposition rates.

-

Two common methods for the synthesis of this compound are described below.[4]

-

Method A: From Tartaric Acid and Ammonium Carbonate

-

Dissolve a known mass of L-(+)-tartaric acid in deionized water with gentle heating and stirring.

-

Gradually add solid ammonium carbonate to the tartaric acid solution until the solution becomes slightly alkaline. This can be tested with pH paper. Effervescence (release of CO₂) will be observed.

-

Boil the resulting solution for 20-30 minutes to ensure the reaction is complete and to remove excess dissolved CO₂.

-

Evaporate the solution gently (e.g., on a water bath) until a crystalline film starts to form on the surface.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal yield.

-

Collect the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol (B145695) to remove any soluble impurities.

-

Dry the crystals in a desiccator or a low-temperature oven (around 40 °C).

-

-

Method B: From Tartaric Acid and Ammonia

-

Dissolve L-(+)-tartaric acid in ethanol.

-

Bubble ammonia gas through the ethanolic solution, or add a concentrated aqueous ammonia solution dropwise with stirring.

-

This compound will precipitate out of the solution as it is less soluble in ethanol than in water.

-

Collect the precipitate by filtration.

-

Wash the precipitate with ethanol and then with diethyl ether to facilitate drying.

-

Dry the product under vacuum.

-

Mandatory Visualizations

Synthesis of this compound from Tartaric Acid and Ammonium Carbonate

Caption: Workflow for the synthesis of this compound.

Acid-Base Reaction of Tartaric Acid

Caption: Acid-base neutralization reaction to form this compound.

Chelation of a Metal Ion by Tartrate

Caption: Formation of a metal-tartrate chelate complex.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of this compound. The tabulated data, coupled with the outlined experimental protocols, offers a valuable resource for scientists and researchers. The visualizations of the synthesis and key chemical reactions further aid in understanding the behavior of this versatile compound. This information is intended to support the use of this compound in research, drug development, and other scientific applications.

References

- 1. store.astm.org [store.astm.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. smolecule.com [smolecule.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. store.astm.org [store.astm.org]

- 7. fiveable.me [fiveable.me]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. This compound | C4H12N2O6 | CID 13652278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.beloit.edu [chemistry.beloit.edu]

- 11. libjournals.unca.edu [libjournals.unca.edu]

- 12. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Ammonium Tartrate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) tartrate in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. While ammonium tartrate's high solubility in aqueous solutions is well-documented, its behavior in organic media is less quantified in publicly available literature. This document consolidates existing qualitative data, outlines a robust experimental protocol for quantitative determination, and presents a logical workflow for solubility assessment.

Executive Summary

This compound, a key component in various pharmaceutical and industrial applications, exhibits limited solubility in most common organic solvents. This guide synthesizes available data, noting a general trend of insolubility or very slight solubility in alcohols and acetone. Due to a scarcity of precise quantitative data, this document provides a detailed, adaptable experimental protocol for researchers to determine the solubility of this compound in specific organic solvents of interest. The included workflow diagram offers a systematic approach to solubility testing.

Solubility Profile of this compound in Organic Solvents

The solubility of this compound in organic solvents is generally low. Industrial processes often utilize this characteristic, employing solvents like methanol (B129727), isopropanol, and ketones as anti-solvents to induce precipitation and purification of the salt.[1] Similarly, a common synthesis method involves the precipitation of this compound from an ethanol (B145695) solution, which is indicative of its poor solubility in this medium.[2][3][4]

While precise quantitative data is sparse, a qualitative summary from various sources is presented in Table 1. It is important to note a discrepancy in the literature regarding its solubility in alcohol, with some sources describing it as "soluble"[5] and others, more commonly, as "very slightly soluble"[2][6][7] or "insoluble".[2] The preponderance of evidence from industrial applications and synthesis methods suggests that the solubility in lower alcohols like ethanol and methanol is indeed very low.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Class | Reported Solubility |

| Methanol | Protic Solvent | Very Slightly Soluble (inferred from use as a precipitating solvent)[1] |

| Ethanol | Protic Solvent | Very Slightly Soluble / Insoluble[2][6][7] |

| Isopropanol | Protic Solvent | Very Slightly Soluble (inferred from use as a precipitating solvent)[1] |

| Acetone | Aprotic Solvent | Insoluble[2] |

| Ketones (general) | Aprotic Solvent | Very Slightly Soluble (inferred from use as a precipitating solvent)[1] |

Experimental Protocol for Determining this compound Solubility

Given the lack of readily available quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following is a detailed, adaptable protocol based on the gravimetric method, a reliable and widely used technique for solubility determination of crystalline solids.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline, high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm)

-

Pre-weighed, dry glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This timeframe should be validated to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent premature crystallization upon cooling).

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry evaporating dish or beaker. This step is critical to remove any undissolved solids.

-

-

Solvent Evaporation and Mass Determination:

-

Record the precise weight of the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of this compound.

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the evaporating dish and residue minus the initial tare weight of the evaporating dish.

-

The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, most commonly as g/100 g of solvent or g/100 mL of solvent.

-

Safety Precautions:

-

Always handle organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the specific organic solvent being used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively reported in the literature, the available information consistently points towards low solubility. For applications requiring precise solubility values, direct experimental determination is recommended. The protocol provided in this guide offers a reliable and adaptable method for researchers to generate this critical data, enabling more informed decisions in drug development and other scientific endeavors.

References

The Thermal Decomposition of Ammonium Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) tartrate. It details the decomposition pathway, presents quantitative data from thermal analysis, outlines experimental protocols, and offers insights into the gaseous and solid byproducts. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who work with or encounter ammonium tartrate in their applications.

Introduction

This compound ((NH₄)₂C₄H₄O₆) is the ammonium salt of L-(+)-tartaric acid. It is a white crystalline solid soluble in water.[1] Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and application in various fields, including pharmaceuticals, food chemistry, and materials science. Thermal decomposition is a process where a substance breaks down into simpler substances upon heating. For this compound, this process involves the evolution of gases and the formation of solid intermediates and residues.

Thermal Decomposition Pathway

The thermal decomposition of ammonium salts is often complex and can proceed through various mechanisms depending on the nature of the anion. For ammonium salts of non-oxidizing acids, the initial step is typically a dissociation into ammonia (B1221849) and the corresponding acid. In the case of this compound, the decomposition is expected to initiate with an endothermic dissociation into ammonia (NH₃) and tartaric acid (C₄H₆O₆).

Following this initial dissociation, the tartaric acid component will undergo further decomposition. The decomposition of tartaric acid is known to produce a variety of products, including pyruvic acid, acetic acid, and carbon dioxide, ultimately leading to a carbonaceous residue at higher temperatures.

The overall decomposition can be summarized in the following stages:

-

Stage 1: Dissociation - this compound dissociates into ammonia and tartaric acid.

-

Stage 2: Decomposition of Tartaric Acid - The liberated tartaric acid decomposes, releasing water, carbon dioxide, and other volatile organic compounds.

-

Stage 3: Formation of Carbonaceous Residue - At higher temperatures, the organic fragments polymerize and carbonize, leaving a solid residue.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

A study on this compound crystals provides key quantitative data on its thermal decomposition. The analysis was conducted in a nitrogen atmosphere with a heating rate of 20°C/min.[2]

| Thermal Event | Temperature (°C) | Mass Loss (%) | DTA Peak Type |

| Melting and Decomposition | 252.15 | ~75 | Endothermic |

This significant mass loss of approximately 75% around 252°C corresponds to the simultaneous melting and decomposition of the crystal, where a substantial portion of the compound is converted into volatile products.[2]

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the methodologies for the key experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is used. An example of a suitable instrument is the NETZSCH SDT Q600.[2]

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in the furnace of the TGA/DTA instrument.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation. A constant flow rate (e.g., 50-100 mL/min) is maintained.

-

Temperature Program: The sample is heated at a constant rate, for example, 20°C/min, over a specified temperature range, such as from room temperature to 500°C.[2]

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Instrumentation: Evolved gas analysis is typically performed by coupling a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to the outlet of a TGA instrument.[3][4]

Methodology:

-

TGA-MS/FTIR Setup: The gas outlet of the TGA is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.

-

TGA Experiment: A TGA experiment is performed as described in section 4.1.

-

Gas Analysis:

-

TGA-MS: The evolved gases are ionized and separated based on their mass-to-charge ratio, allowing for the identification of individual gaseous species (e.g., H₂O, NH₃, CO₂).

-

TGA-FTIR: The evolved gases pass through an infrared beam, and the resulting absorption spectrum provides information about the functional groups present in the gaseous products, enabling their identification.[3]

-

-

Data Correlation: The MS or FTIR data is correlated with the TGA data to identify which gases are evolved at specific decomposition temperatures.

Mandatory Visualizations

Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Gaseous Products and Solid Residues

Based on the proposed decomposition pathway and studies of similar compounds, the expected gaseous products from the thermal decomposition of this compound include:

-

Ammonia (NH₃): From the initial dissociation of the ammonium salt.

-

Water (H₂O): From the dehydration of tartaric acid.

-

Carbon Dioxide (CO₂): From the decarboxylation of tartaric acid and its intermediates.

-

Carbon Monoxide (CO): From incomplete combustion of organic fragments.

-

Other Volatile Organic Compounds: Depending on the decomposition conditions, smaller organic molecules may be formed.

The solid residue remaining after the main decomposition event is likely to be a complex mixture of carbonaceous materials. The exact composition of this residue would depend on the final temperature of the analysis and the atmosphere used. Further characterization of the solid residue using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) would be necessary for a complete understanding.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by an endothermic dissociation into ammonia and tartaric acid at approximately 252°C, resulting in a significant mass loss of about 75%.[2] Subsequent decomposition of the tartaric acid component leads to the evolution of various gaseous products, including water and carbon dioxide, and the formation of a carbonaceous residue. A comprehensive understanding of this decomposition behavior, obtained through the detailed experimental protocols outlined in this guide, is essential for the safe and effective use of this compound in scientific and industrial applications. The provided data and methodologies serve as a foundational resource for researchers and professionals in related fields.

References

An In-depth Technical Guide to Ammonium Tartrate for Researchers and Scientists

Ammonium (B1175870) tartrate, the diammonium salt of L-(+)-tartaric acid, is a compound with significant applications across various scientific disciplines, including biochemical research, pharmaceuticals, and materials science.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis protocols, and a key application in protein structural analysis, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental chemical and physical properties of ammonium tartrate are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₄H₁₂N₂O₆ | [3][4][5][6] |

| Linear Formula | (NH₄)₂C₄H₄O₆ | [3][7] |

| CAS Number | 3164-29-2 | [3][4][5][6] |

| Molar Mass | 184.15 g/mol | [5][6][7] |

| Appearance | Colorless crystals or white crystalline powder | [3][5] |

| Density | 1.601 g/cm³ at 25°C | [3][5] |

| Solubility in Water | Soluble | [3] |

| pH | 6.0 - 7.5 (1M aqueous solution at 25°C) | [5][7] |

| Crystal System | Monoclinic | [3][5] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods. The two most common laboratory-scale preparations involve the reaction of tartaric acid with either ammonium carbonate or ammonia (B1221849).

1. Synthesis via Reaction with Ammonium Carbonate

This method relies on the neutralization of tartaric acid with ammonium carbonate in an aqueous solution.

-

Materials:

-

L-(+)-Tartaric acid

-

Ammonium carbonate

-

Deionized water

-

Phenolphthalein (B1677637) indicator (optional)

-

-

Procedure:

-

Dissolve a known quantity of L-(+)-tartaric acid in deionized water.

-

Gradually add ammonium carbonate to the tartaric acid solution while stirring continuously. The addition should continue until the solution becomes weakly alkaline.[8] This can be tested with a pH meter or phenolphthalein indicator.

-

Boil the resulting solution for 20-30 minutes.[8]

-

Evaporate the solution on a water bath until a crystalline film begins to form on the surface.

-

Filter the hot solution to remove any impurities.

-

Allow the filtrate to cool slowly to facilitate the crystallization of this compound.

-

Collect the crystals by filtration and dry them at a temperature of 40°C.[8]

-

2. Synthesis via Reaction with Ammonia in Ethanol (B145695)

This non-aqueous method yields an amorphous precipitate of this compound.

-

Materials:

-

L-(+)-Tartaric acid

-

Ethanol

-

Ammonia gas

-

Ether

-

-

Procedure:

-

Dissolve L-(+)-tartaric acid in ethanol.

-

Bubble ammonia gas through the ethanolic solution of tartaric acid. This will result in the formation of an amorphous, powdery precipitate of this compound.[1][8]

-

Collect the precipitate by filtration.

-

Wash the collected precipitate first with ethanol and then with ether to remove any unreacted starting materials and solvent.

-

Visualization of a Key Application: Protein Crystallization

A significant application of this compound in the fields of biochemistry and drug development is its use as a precipitating agent in protein X-ray crystallography.[1] This technique is fundamental for determining the three-dimensional structure of proteins, which is crucial for understanding their function and for structure-based drug design. The following diagram illustrates the workflow of protein crystallization using this compound.

Caption: Workflow for protein crystallization using this compound as a precipitant.

References

- 1. Buy this compound | 3164-29-2 [smolecule.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mpbio.com [mpbio.com]

- 5. This compound (3164-29-2) for sale [vulcanchem.com]

- 6. dithis compound [webbook.nist.gov]

- 7. This compound BioUltra, = 98 T 3164-29-2 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Chirality and Optical Properties of Ammonium Tartrate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of ammonium (B1175870) tartrate, focusing on their distinct chirality and resulting optical properties. The document details the structural relationships between the isomers, their physical and optical characteristics, and the experimental methodologies used for their analysis. This information is critical for professionals in fields where molecular chirality is a key consideration, such as pharmacology, materials science, and analytical chemistry.

Introduction to the Stereoisomers of Tartrate

Tartaric acid (2,3-dihydroxybutanedioic acid) is a classic example of a molecule with two chiral centers, giving rise to four stereoisomers. The corresponding diammonium salts of these isomers are the focus of this guide. The stereoisomers are:

-

L-(+)-Ammonium Tartrate: The ammonium salt of the naturally occurring L-(+)-tartaric acid ((2R,3R)-tartaric acid). It is dextrorotatory, meaning it rotates the plane of polarized light to the right.

-

D-(-)-Ammonium Tartrate: The ammonium salt of D-(-)-tartaric acid ((2S,3S)-tartaric acid), the enantiomer of the L-(+) form. It is levorotatory, rotating the plane of polarized light to the left by an equal magnitude as the L-(+) isomer rotates it to the right.

-

Meso-Ammonium Tartrate: The ammonium salt of meso-tartaric acid ((2R,3S)-tartaric acid). This isomer is achiral due to an internal plane of symmetry and is, therefore, optically inactive.

-

DL-Ammonium Tartrate (Racemic Mixture): An equimolar mixture of L-(+)- and D-(-)-ammonium tartrate. This mixture is optically inactive due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.

The relationship between these isomers is fundamental to stereochemistry. L-(+) and D-(-) tartaric acid are enantiomers, being non-superimposable mirror images of each other.[1] Meso-tartaric acid is a diastereomer of both the L-(+) and D-(-) forms.[1]

Figure 1: Relationship between the stereoisomers of tartaric acid.

Quantitative Data Presentation

The physical and optical properties of the ammonium tartrate isomers are summarized in the tables below. It is important to note that while data for L-(+)-ammonium tartrate is well-documented, specific experimental values for the other isomers are less common. The properties of D-(-)-ammonium tartrate are inferred from its enantiomeric relationship with the L-(+) isomer (i.e., identical physical properties, opposite sign of specific rotation). The properties of the meso and racemic forms are based on the general principles of stereochemistry.

Table 1: Optical Properties of this compound Isomers

| Property | L-(+)-Ammonium Tartrate | D-(-)-Ammonium Tartrate | Meso-Ammonium Tartrate | DL-Ammonium Tartrate (Racemic) |

| Specific Rotation [α]D | +34.6° (at 15°C, c=1.84 in H₂O)[2] | -34.6° (inferred) | 0° (achiral) | 0° (external compensation) |

| Optical Activity | Dextrorotatory | Levorotatory | Inactive | Inactive |

Table 2: Physical Properties of this compound Isomers

| Property | L-(+)-Ammonium Tartrate | D-(-)-Ammonium Tartrate | Meso-Ammonium Tartrate | DL-Ammonium Tartrate (Racemic) |

| Molecular Formula | C₄H₁₂N₂O₆ | C₄H₁₂N₂O₆ | C₄H₁₂N₂O₆ | C₄H₁₂N₂O₆ |

| Molar Mass ( g/mol ) | 184.15 | 184.15 | 184.15 | 184.15 |

| Appearance | Colorless crystals or white powder[2][3] | Colorless crystals or white powder (expected) | Crystalline solid (expected) | Crystalline solid (expected) |

| Density (g/cm³) | 1.601[4] | 1.601 (expected) | Data not available | Data not available |

| Solubility in Water | Soluble (e.g., 63.81 g/100 mL at 30°C)[5] | Soluble (expected to be identical to L-form) | Soluble (expected) | Solubility may differ from pure enantiomers[6] |

| Refractive Index | nα: 1.55, nβ: 1.581[2] | Identical to L-form (expected) | Data not available | Data not available |

| Crystal System | Monoclinic[4] | Monoclinic (expected) | Data not available | Data not available |

| Space Group | P2₁[4] | P2₁ (expected) | Data not available | Data not available |

| Lattice Parameters | a=7.08 Å, b=6.12 Å, c=8.80 Å, β=92.42°[4] | Identical to L-form (expected) | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound Isomers

Objective: To prepare the different isomers of this compound from their corresponding tartaric acids.

Materials:

-

L-(+)-tartaric acid, D-(-)-tartaric acid, meso-tartaric acid, or DL-tartaric acid

-

Ammonium carbonate or aqueous ammonia (B1221849)

-

Distilled water

-

Ethanol (optional, for precipitation)

-

Beakers, stirring rod, hot plate

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve a known quantity of the respective tartaric acid isomer in a minimal amount of warm distilled water with stirring.

-

Neutralization: Slowly add a solution of ammonium carbonate or aqueous ammonia to the tartaric acid solution until the solution is slightly alkaline. This can be tested with pH paper. The reaction is an acid-base neutralization.

-

Crystallization:

-

Method A (Evaporation): Gently heat the solution to ensure complete reaction and then allow it to cool slowly at room temperature. Crystals will form as the solvent evaporates and the solution becomes supersaturated.[7]

-

Method B (Precipitation): Alternatively, the reaction can be carried out in ethanol. Passing ammonia gas through an ethanolic solution of tartaric acid will cause the this compound salt to precipitate out of the solution.[8]

-

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold distilled water or ethanol, and allow them to air dry or dry in a desiccator.

Figure 2: Workflow for the synthesis of this compound isomers.

Measurement of Optical Rotation (Polarimetry)

Objective: To determine the specific rotation of a chiral this compound isomer.

Materials:

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter tube (e.g., 1 dm)

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

This compound sample (L-(+) or D-(-))

-

Distilled water

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of the dried this compound sample (e.g., 1.840 g).[2]

-

Quantitatively transfer the sample to a 100 mL volumetric flask.

-

Dissolve the sample in distilled water and fill the flask to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution. This yields a concentration (c) in g/mL.

-

-

Polarimeter Calibration (Zeroing):

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill the polarimeter tube with distilled water, ensuring no air bubbles are trapped.

-

Place the tube in the polarimeter and adjust the analyzer until the field of view is uniformly dark or illuminated. Set this reading to zero.[9]

-

-

Sample Measurement:

-

Rinse the polarimeter tube with a small amount of the prepared sample solution.

-

Fill the tube with the sample solution, again avoiding air bubbles.

-

Place the filled tube in the polarimeter.

-

Rotate the analyzer until the uniform field of view is restored.

-

Record the observed angle of rotation (α). Note the direction of rotation: clockwise (+) for dextrorotatory or counter-clockwise (-) for levorotatory.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using Biot's Law: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the tube in decimeters (dm)

-

c = concentration of the solution in g/mL[9]

-

-

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound | C4H12N2O6 | CID 13652278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium L-tartrate | 3164-29-2 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 3164-29-2 [smolecule.com]

- 6. XLIV.—Contribution to the characterisation of racemic compounds - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Ammonium Tartrate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tartrate, a salt of tartaric acid with the chemical formula (NH₄)₂C₄H₄O₆, has long been utilized in traditional applications such as the textile industry and as an analytical reagent.[1][2] However, a deeper exploration of its chemical and physical properties reveals a versatile compound with significant potential in advanced research areas, particularly in drug development, materials science, and biochemistry. This in-depth technical guide provides an overview of these emerging fields, supported by experimental protocols and quantitative data to facilitate further investigation.

Physicochemical Properties of Ammonium Tartrate

This compound is a colorless crystalline solid that is readily soluble in water.[1][2] It crystallizes in the monoclinic system with the space group P21.[2] A key characteristic is its tendency to slowly release ammonia (B1221849) upon exposure to air, which can influence its chemical environment.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂N₂O₆ | [3] |

| Molar Mass | 184.15 g/mol | [3] |

| Appearance | Colorless crystals or white granules | [1][2] |

| Density | 1.601 g/cm³ | [2] |

| Solubility in Water | 58.10 g/100 g H₂O at 15 °C | [3] |

| pH of 0.2 M solution | 6.5 | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

Potential Research Areas in Drug Development

The unique properties of this compound and its parent compound, tartaric acid, open up several avenues for research in pharmaceutical sciences.

As a Pharmaceutical Excipient

Tartaric acid and its salts are widely used in pharmaceutical formulations as acidulants, sequestering agents, and antioxidant synergists.[3] They are key components in effervescent tablets, reacting with bicarbonates to produce carbon dioxide.[3]

Potential Research:

-

Controlled-Release Formulations: Investigating the use of this compound to modulate the pH within a drug matrix, thereby controlling the dissolution and release of pH-sensitive active pharmaceutical ingredients (APIs). While ammonium hydroxide (B78521) is explored for pH-dependent drug release, research into this compound's specific release profiles is a promising area.[4]

-

Co-crystal Former: Exploring the ability of this compound to form co-crystals with APIs. Co-crystallization can significantly improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.[3]

-

Tablet Disintegrant: While common disintegrants are synthetic polymers, exploring the potential of this compound, possibly in combination with other excipients, to facilitate the rapid breakup of tablets could be a novel research direction.[5][6]

Chiral Separation

The inherent chirality of the tartrate molecule has been fundamental to the field of stereochemistry since Louis Pasteur's work with sodium this compound.[7] This property remains highly relevant in the pharmaceutical industry, where the separation of enantiomers is often crucial for drug safety and efficacy.

Potential Research:

-

Development of Chiral Stationary Phases: Investigating the use of this compound derivatives to create novel chiral stationary phases for High-Performance Liquid Chromatography (HPLC) to separate racemic mixtures of drugs.[8][9]

-

Chiral Mobile Phase Additive: Studying the effect of this compound as a chiral additive in the mobile phase for the enantiomeric separation of pharmaceuticals.

Innovations in Materials Science

This compound's crystalline structure and chemical reactivity make it a candidate for the development of advanced functional materials.

Non-Linear Optical (NLO) Materials

This compound crystals have been shown to exhibit second-harmonic generation (SHG) efficiency, making them of interest for applications in optical information processing and data storage.[10]

Quantitative Data: Second-Harmonic Generation

| Material | SHG Efficiency (relative to KDP) | Reference |

| This compound | 1.6 | [10] |

Experimental Protocol: Growth of this compound Crystals for NLO Studies

A common method for growing this compound crystals is the slow evaporation technique.[10]

-

Solution Preparation: Prepare a saturated solution of this compound by dissolving it in deionized water at a slightly elevated temperature with constant stirring.

-

Filtration: Filter the saturated solution to remove any impurities.

-

Crystallization: Place the filtered solution in a beaker covered with a perforated sheet to allow for slow evaporation at a constant temperature.

-

Crystal Harvesting: After a period of several days to weeks, single crystals of this compound will form and can be harvested.

Piezoelectric Materials

Potential Research:

-

Measurement of Piezoelectric Coefficients: Growing single crystals of this compound and characterizing their piezoelectric properties.

-

Development of Tartrate-Based Piezoelectric Devices: Investigating the potential of this compound thin films or composites in sensors, actuators, and energy harvesting devices.

Experimental Workflow: Investigating Piezoelectric Properties

References

- 1. This compound | C4H12N2O6 | CID 13652278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 3164-29-2 [smolecule.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Disintegration Mechanisms and Measurement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Notes and Protocols: Ammonium Tartrate as a Buffering Agent in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) tartrate is a versatile salt of tartaric acid that finds applications in various scientific disciplines, including biochemical research.[1][2] Its properties as a biological buffer and a chelating agent make it a candidate for use in biochemical assays.[1] This document provides detailed application notes and protocols for the use of ammonium tartrate as a buffering agent, with a specific focus on its application in a continuous spectrophotometric assay for NAD+-dependent formate (B1220265) dehydrogenase.

This compound typically functions as a buffer in the pH range of 6.0 to 7.5.[1] It can also serve as a nitrogen source in cell culture media and has been utilized in protein crystallization studies.[1][2][3] While not as commonly employed as Tris or phosphate (B84403) buffers in enzyme kinetics, its unique properties may offer advantages in specific experimental contexts.

Properties of this compound Buffer

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 63.81 g/100 g H₂O at 30°C | [1] |

| Buffering pH Range | 6.0 - 7.5 | [1] |

Application: NAD+-Dependent Formate Dehydrogenase Assay

This section details the use of this compound buffer in a continuous spectrophotometric assay for NAD+-dependent formate dehydrogenase (FDH). This enzyme catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored to determine enzyme activity.

Signaling Pathway Context

NAD+-dependent formate dehydrogenase is a key enzyme in the metabolic pathway of various organisms, playing a role in energy production and one-carbon metabolism. The reaction it catalyzes is a critical step in the oxidation of formate, linking it to the cellular redox state through the NAD+/NADH pool.

Experimental Workflow

The general workflow for the formate dehydrogenase assay involves the preparation of reagents, execution of the enzymatic reaction, and subsequent data analysis to determine kinetic parameters.

Protocols

Preparation of 0.1 M this compound Buffer (pH 7.0)

Materials:

-

This compound (M.W. 184.15 g/mol )

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment

Procedure:

-

Dissolve 18.415 g of this compound in approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Monitor the pH of the solution using a calibrated pH meter.

-

Adjust the pH to 7.0 by dropwise addition of HCl (to lower pH) or NH₄OH (to raise pH).

-

Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

Store the buffer at 4°C.

Spectrophotometric Assay for NAD+-Dependent Formate Dehydrogenase

Materials:

-

0.1 M this compound Buffer, pH 7.0

-

1 M Sodium Formate stock solution